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Compound of Interest

Compound Name: C14H13BrO3
Cat. No.: B14114849
Get Quote
\ J

Executive Summary

(R)-5-Bromo Naproxen (CAS: 92471-85-7) is a halogenated chiral impurity associated with the
manufacturing of Naproxen. Structurally, it is (2R)-2-(5-bromo-6-methoxynaphthalen-2-
yl)propanoic acid.

While the (S)-enantiomer (Impurity C) is the direct analog of the active drug, the (R)-enantiomer
represents a "double” impurity: it possesses both the incorrect halogenation pattern (5-bromo
regiochemistry) and the incorrect stereochemistry (distomer). Its characterization is essential
for establishing enantiomeric purity and validating the regioselectivity of the bromination steps
in Naproxen synthesis.

Physicochemical Characteristics

The following data aggregates experimental values from pharmaceutical reference standards
and calculated properties based on the brominated naphthalene scaffold.

Core Identity & Properties Table
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Property Specification / Value

(2R)-2-(5-bromo-6-methoxynaphthalen-2-

yl)propanoic acid

Chemical Name

Common Name (R)-5-Bromo Naproxen

CAS Number 92471-85-7 (Specific to R-isomer)
Molecular Formula C14H13BrOs

Molecular Weight 309.16 g/mol

Appearance White to off-white crystalline powder

~210°C (Distinct from Naproxen MP of ~155°C)

Melting Point
[1]
- Soluble in Methanol, DMSO, Acetone;
Solubility ) ) )
Practically insoluble in Water.[1][2]
K ~4.2 (Predicted; slight acidity increase vs
pKa

Naproxen due to -I effect of Br)

Chiral & Optical Properties

Unlike the therapeutic (S)-Naproxen which is dextrorotatory (+), the specific rotation of the 5-
Bromo derivatives follows the chiral center's influence, but the sign is inverted for the (R) series
relative to the (S).

e (S)-5-Bromo Naproxen:

(c=1, CHCI5)

¢ (R)-5-Bromo Naproxen:

(c=1, CHCI5) [Inferred enantiomeric opposite]
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Technical Insight: The introduction of the Bromine atom at the C5 position creates significant
steric bulk compared to the hydrogen in Naproxen. This steric hindrance alters the crystal
packing, resulting in the significantly higher melting point (~210°C) observed for the impurity
compared to the parent drug (~155°C).

Synthetic Origin & Impurity Genesis

The formation of (R)-5-Bromo Naproxen is a consequence of regioselectivity failure during the
electrophilic aromatic substitution (bromination) of the naphthalene ring, combined with
downstream chiral resolution inefficiencies.

Mechanism of Formation

In the industrial synthesis (e.g., Syntex process variations), 2-methoxynaphthalene undergoes
bromination. Ideally, bromination occurs at the C6 position (to install the propionic acid side
chain eventually) or C1. However, competitive bromination at C5 occurs due to the activating
influence of the methoxy group and the resonance stability of the naphthalene system.

If the 5-bromo intermediate is not removed, it carries through the cyanation/hydrolysis or
Grignard coupling steps, eventually forming 5-Bromo Naproxen. If the final chiral resolution
(e.g., using N-alkylglucamine) is imperfect, the (R)-enantiomer persists.

Pathway Diagram
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Figure 1: Genesis of 5-Bromo Naproxen isomers showing the critical regioselectivity
divergence.

Analytical Characterization Protocol

To distinguish (R)-5-Bromo Naproxen from the active APl and other impurities, the following
multi-modal analytical strategy is recommended.

Mass Spectrometry (LC-MS)

The presence of Bromine provides a distinct isotopic signature that makes this impurity easy to
identify against the Naproxen background.

« lonization: ESI Negative Mode (

).

e Parent lon (Naproxen): m/z 229.
o Parent lon (5-Bromo Naproxen): m/z 307 and 309 (1:1 ratio).
» Signature: Look for the "Twin Peak" isotopic pattern separated by 2 amu, characteristic of

and
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Chiral HPLC Method

Standard RP-HPLC cannot separate the (R) and (S) enantiomers of the impurity. A
polysaccharide-based chiral stationary phase is required.

e Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).
» Mobile Phase: Hexane : Isopropanol : TFA (90 : 10: 0.1).

e Flow Rate: 1.0 mL/min.

e Detection: UV @ 230 nm (Naproxen

).

o Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on Amylose columns in
normal phase, but this must be experimentally verified with the specific standard [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14114849/docs#technical-guide-physicochemical-
profiling-of-r-5-bromo-naproxen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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